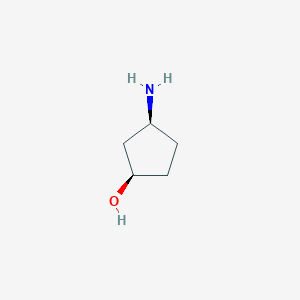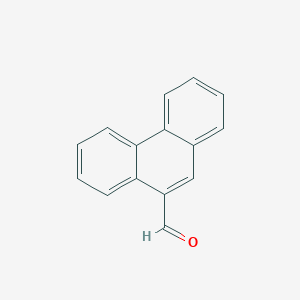
(4-benzoyl-2-nitrophenyl) 2-(9H-fluoren-9-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-benzoyl-2-nitrophenyl) 2-(9H-fluoren-9-yl)acetate is a chemical compound with the molecular formula C28H19NO5 and a molecular weight of 449.45 g/mol . This compound is known for its complex structure, which includes a benzoyl group, a nitrophenyl group, and a fluorenyl acetate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of (4-benzoyl-2-nitrophenyl) 2-(9H-fluoren-9-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 4-benzoyl-2-nitrophenol with 2-(9H-fluoren-9-yl)acetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
(4-benzoyl-2-nitrophenyl) 2-(9H-fluoren-9-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, where nucleophiles such as amines or thiols can replace the nitro group, forming new derivatives. Common reagents and conditions used in these reactions vary depending on the desired product.
Scientific Research Applications
(4-benzoyl-2-nitrophenyl) 2-(9H-fluoren-9-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (4-benzoyl-2-nitrophenyl) 2-(9H-fluoren-9-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, leading to reduced cellular damage. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(4-benzoyl-2-nitrophenyl) 2-(9H-fluoren-9-yl)acetate can be compared with similar compounds such as:
(4-benzoyl-2-nitrophenyl) acetate: Lacks the fluorenyl group, making it less complex and potentially less versatile in applications.
(2-nitrophenyl) 2-(9H-fluoren-9-yl)acetate: Lacks the benzoyl group, which may affect its chemical reactivity and biological activity.
(4-benzoyl-2-nitrophenyl) 2-(9H-fluoren-9-yl)propionate: Similar structure but with a propionate group instead of an acetate group, which may influence its physical and chemical properties.
Properties
IUPAC Name |
(4-benzoyl-2-nitrophenyl) 2-(9H-fluoren-9-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19NO5/c30-27(17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24)34-26-15-14-19(16-25(26)29(32)33)28(31)18-8-2-1-3-9-18/h1-16,24H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLILHAMEQQAVGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC(=O)CC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933489 |
Source


|
| Record name | 4-Benzoyl-2-nitrophenyl (9H-fluoren-9-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148832-03-5 |
Source


|
| Record name | 4-Benzoyloxy-2-nitrophenyl 9-fluorene acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148832035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzoyl-2-nitrophenyl (9H-fluoren-9-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40933489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]-N-[2-[[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[(2S)-2-(2-oxoethylidenecarbamoyl)pyrrolidin-1-yl]pentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B133522.png)













